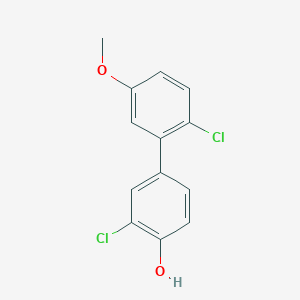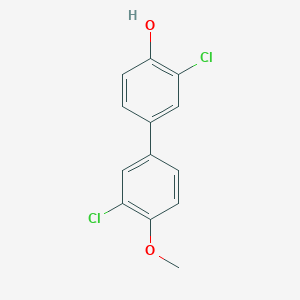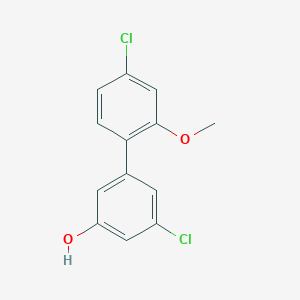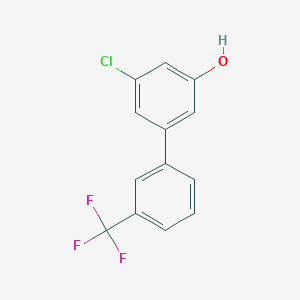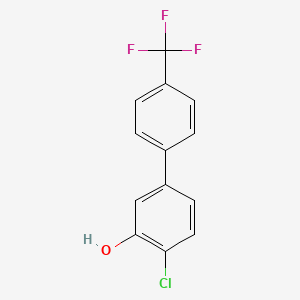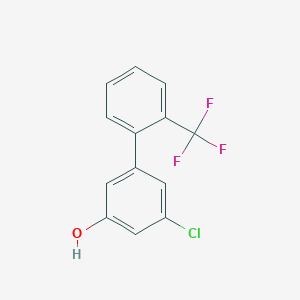
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% (CTFPP) is a chemical compound of the phenol family, which is used in a variety of applications in the scientific field. It is an aromatic compound with a molecular weight of 271.53 g/mol, and a melting point of 93-95 °C. CTFPP is a colorless solid with a faint odor, and is soluble in most organic solvents. It is also used as an intermediate in the synthesis of various compounds, and is used in the production of pharmaceuticals, agrochemicals, and perfumes.
Scientific Research Applications
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in the scientific field. It is used as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. Additionally, it is used in the production of pharmaceuticals, agrochemicals, and perfumes. It is also used in the synthesis of various polymers, such as polyacrylamide and polyurethane. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of fluorescent dyes and fluorescent proteins.
Mechanism of Action
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% acts as an electron-withdrawing group, and its electron-withdrawing properties make it useful in a variety of applications. 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a strong acid, with a pKa of 6.4, and its electron-withdrawing properties make it useful in a variety of synthetic reactions. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a powerful oxidizing agent, and its oxidizing properties make it useful in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is that it is a relatively inexpensive compound. Additionally, it is easy to handle and store, and it has a high purity level of 95%. One limitation of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is that it is a strong acid, and it can be corrosive and hazardous when handled improperly. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a powerful oxidizing agent, and it can be explosive when handled improperly.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in scientific research. One potential direction is the use of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in the synthesis of new compounds. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new polymers, as well as in the production of new pharmaceuticals, agrochemicals, and perfumes. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new fluorescent dyes and fluorescent proteins. Finally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new methods for the inhibition of enzymes involved in the biosynthesis of fatty acids and cholesterol.
Synthesis Methods
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods. One method is the reaction of 2-trifluoromethylphenol and chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is exothermic and yields a product with a purity of 95%. Another method is the reaction of 2-trifluoromethylphenol and chloroacetyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is also exothermic and yields a product with a purity of 95%.
properties
IUPAC Name |
3-chloro-5-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVFKNBMPHVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686085 | |
| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261492-01-6 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261492-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)

